molecular formula C32H36N2O6S B3009122 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid CAS No. 2137645-36-2

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid

Cat. No. B3009122
CAS RN: 2137645-36-2
M. Wt: 576.71
InChI Key: RMVDOHSMBWYKDA-UHFFFAOYSA-N
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Description

The compound “5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid” is a complex organic molecule . It is an unnatural amino acid with a molecular formula of CHNO .


Synthesis Analysis

The synthesis of this compound could potentially involve a C-H Activation methodology . This process, developed by Jin-Quan Yu and coworkers, involves Pd-mediated C-C bond formation in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a fluorenylmethyloxycarbonyl (Fmoc) group and a 2-methylpropan-2-yl oxycarbonyl group . The exact molecular weight is not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As an unnatural amino acid, it may have potential applications in biochemistry or medicinal chemistry .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The future directions for this compound are not specified in the available resources. Given its complex structure and potential as an unnatural amino acid, it may be of interest in the fields of synthetic chemistry, biochemistry, or medicinal chemistry .

properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-17-9-8-10-21(18-33)34(19-22-15-16-28(41-22)29(35)36)31(38)39-20-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-7,11-16,21,27H,8-10,17-20H2,1-3H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVDOHSMBWYKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid

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